N-[3-(azetidine-1-carbonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(azetidine-1-carbonyl)phenyl]acetamide is a compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a phenyl group and an acetamide moiety. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(azetidine-1-carbonyl)phenyl]acetamide typically involves the formation of the azetidine ring followed by its functionalization. One common method is the [2+2] cycloaddition reaction, where an imine and an alkene react to form the azetidine ring . The reaction conditions often require the use of a catalyst, such as a transition metal complex, and can be carried out under mild to moderate temperatures.
Industrial Production Methods
Industrial production of azetidine derivatives, including this compound, may involve large-scale cycloaddition reactions or ring-opening polymerizations. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
N-[3-(azetidine-1-carbonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form azetidinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions include azetidinones, alcohols, and substituted azetidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[3-(azetidine-1-carbonyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a bioactive molecule, including its role in enzyme inhibition and receptor binding.
Medicine: Azetidine derivatives are explored for their therapeutic potential, including as anticancer, antiviral, and antibacterial agents.
Mechanism of Action
The mechanism of action of N-[3-(azetidine-1-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring amino acid analogue with similar ring strain and reactivity.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity profiles.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different stability characteristics.
Uniqueness
N-[3-(azetidine-1-carbonyl)phenyl]acetamide is unique due to its combination of an azetidine ring with a phenylacetamide moiety, providing a distinct set of chemical and biological properties. Its specific reactivity and stability make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[3-(azetidine-1-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9(15)13-11-5-2-4-10(8-11)12(16)14-6-3-7-14/h2,4-5,8H,3,6-7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNZDBMDGBNYJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.